molecular formula C6H8F2O2 B6205410 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid CAS No. 2025009-34-9

2-(2,2-difluoro-1-methylcyclopropyl)acetic acid

Cat. No. B6205410
CAS RN: 2025009-34-9
M. Wt: 150.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Difluoro-1-methylcyclopropyl)acetic acid, also known as DFMA, is a synthetic organic compound belonging to the family of cyclic carboxylic acids. It is a colorless, odorless, and water-soluble compound with a molecular weight of 154.07 g/mol. DFMA is a versatile building block for the synthesis of a wide range of compounds and has found applications in many areas of research, including medicinal chemistry and drug discovery.

Scientific Research Applications

2-(2,2-difluoro-1-methylcyclopropyl)acetic acid has been widely used in the synthesis of a variety of compounds, including drug candidates and other biologically active molecules. It has also been used as a starting material for the synthesis of polymers, catalysts, and other materials. In addition, 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid has been used in the development of analytical methods, such as HPLC and LC-MS, for the determination of small molecules and drugs.

Mechanism of Action

2-(2,2-difluoro-1-methylcyclopropyl)acetic acid is a versatile building block for the synthesis of a wide range of compounds and has found applications in many areas of research, including medicinal chemistry and drug discovery. 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid is known to act as a proton donor, or hydrogen bond acceptor, in the presence of a base. This allows the compound to form strong hydrogen bonds with other molecules, which can facilitate the formation of new compounds.
Biochemical and Physiological Effects
2-(2,2-difluoro-1-methylcyclopropyl)acetic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid can act as an inhibitor of the enzyme phosphodiesterase-4, which is involved in the regulation of neurotransmitter release. In addition, 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid has been shown to have anti-inflammatory and anti-oxidative effects in animal models.

Advantages and Limitations for Lab Experiments

2-(2,2-difluoro-1-methylcyclopropyl)acetic acid is a versatile building block for the synthesis of a wide range of compounds and has found applications in many areas of research, including medicinal chemistry and drug discovery. The main advantage of 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid is its high solubility in water, which makes it easy to handle in the laboratory. However, the compound is also very reactive, which can limit its use in certain applications.

Future Directions

2-(2,2-difluoro-1-methylcyclopropyl)acetic acid has a wide range of potential applications in medicinal chemistry and drug discovery. Future research could focus on the use of 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid as a prodrug or as an inhibitor of enzymes involved in drug metabolism. Additionally, further studies could explore the potential of 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid as a scaffold for the synthesis of novel compounds with therapeutic properties. Other potential areas of research include the use of 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid in the development of polymer-based materials and in the development of analytical methods for the determination of small molecules and drugs.

Synthesis Methods

2-(2,2-difluoro-1-methylcyclopropyl)acetic acid is commercially available, but it can also be synthesized from readily available starting materials. The most commonly used synthetic method is the reaction of 2,2-difluorocyclopropanecarboxylic acid with 1-methylcyclopropanol in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the cyclic carboxylic acid, which can then be purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,2-difluorocyclopropanecarboxylic acid", "methylmagnesium bromide", "carbon dioxide", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "acetic acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Conversion of 2,2-difluorocyclopropanecarboxylic acid to 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid", "a. React 2,2-difluorocyclopropanecarboxylic acid with methylmagnesium bromide to form the corresponding Grignard reagent.", "b. Add carbon dioxide to the reaction mixture to form the carboxylic acid intermediate.", "c. Treat the carboxylic acid intermediate with hydrochloric acid to form the acid chloride intermediate.", "d. React the acid chloride intermediate with sodium hydroxide to form the target compound, 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid.", "Step 2: Purification of the target compound", "a. Dissolve the crude product in acetic anhydride.", "b. Add sodium bicarbonate to the reaction mixture to neutralize the excess acid.", "c. Filter the mixture to remove any insoluble impurities.", "d. Evaporate the solvent to obtain the pure target compound as a white solid.", "Step 3: Characterization of the target compound", "a. Analyze the purity of the compound using techniques such as NMR spectroscopy and HPLC.", "b. Confirm the identity of the compound using techniques such as IR spectroscopy and mass spectrometry." ] }

CAS RN

2025009-34-9

Molecular Formula

C6H8F2O2

Molecular Weight

150.1

Purity

95

Origin of Product

United States

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